molecular formula C38H39N3O7S B2895462 ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 392320-05-7

ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2895462
CAS No.: 392320-05-7
M. Wt: 681.8
InChI Key: ATMCWOLVNLJLGC-UHFFFAOYSA-N
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Description

Ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its intricate structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification, where the indole derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Benzoyloxy Group: The benzoyloxy group can be attached through a nucleophilic substitution reaction, where the indole derivative is reacted with benzoyl chloride in the presence of a base.

    Formation of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where the indole derivative is reacted with 4-(dipropylsulfamoyl)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.

    Medicine: The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate would depend on its specific biological activity. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure suggests that it could interact with multiple targets, potentially affecting various biological pathways.

Comparison with Similar Compounds

Ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid that serves as a precursor to serotonin.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and offers potential for diverse biological activities and applications.

Properties

IUPAC Name

ethyl 5-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H39N3O7S/c1-5-23-40(24-6-2)49(45,46)30-20-17-27(18-21-30)36(42)39-33-16-12-11-15-31(33)37(43)48-29-19-22-34-32(25-29)35(38(44)47-7-3)26(4)41(34)28-13-9-8-10-14-28/h8-22,25H,5-7,23-24H2,1-4H3,(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMCWOLVNLJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)N(C(=C4C(=O)OCC)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H39N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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